1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of pyridine and benzimidazole
Preparation Methods
The synthesis of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and o-phenylenediamine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to yield the final product, this compound.
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale manufacturing.
Chemical Reactions Analysis
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent.
Materials Science: Due to its unique structural properties, the compound is used in the development of luminescent materials and optoelectronic devices.
Industrial Chemistry: The compound is utilized as a building block in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: This compound shares a similar heterocyclic structure but differs in its specific ring fusion and functional groups.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
The uniqueness of this compound lies in its specific combination of pyridine and benzimidazole rings, which imparts distinct chemical and biological properties.
Biological Activity
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials supported by scientific research findings.
Chemical Structure and Properties
The compound features a fused pyridine and benzimidazole structure, which is crucial for its biological activity. Its molecular formula is with a molecular weight of 227.25 g/mol. The compound's IUPAC name is 3-(pyridin-3-ylmethyl)-1H-benzimidazol-2-one.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It is believed to inhibit essential protein synthesis and disrupt microbial cell membrane integrity, leading to cell death in pathogenic organisms .
Antimicrobial Activity
Recent studies have demonstrated the compound's potential as an antimicrobial agent. For example, it has shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
These results suggest that the compound could be developed as a therapeutic agent for treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research indicates that this compound acts as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), which plays a critical role in cancer cell proliferation and survival .
Case Study: IGF-1R Inhibition
A study on the structure-activity relationship (SAR) of related compounds revealed that modifications at specific positions significantly enhance IGF-1R inhibition potency. The introduction of amine-containing side chains at the pyridone ring's 4-position notably improved enzyme potency .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound | Biological Activity |
---|---|
Imidazo[1,2-a]pyrimidine | Anticancer, but less potent than target compound |
Imidazo[1,5-a]pyridine | Antimicrobial properties but different mechanism |
The distinct combination of pyridine and benzimidazole rings in this compound contributes to its enhanced biological activity compared to these similar compounds .
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-benzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-15-11-5-1-2-6-12(11)16(13)9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFECACYVXJAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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